2-甲基-2-(苯硫基)丙醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds with phenylsulfanyl groups often involves chemoselective reactions, such as the Michael reaction, to introduce the sulfanyl moiety into the molecule . For instance, the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds was achieved using a novel thiation method starting from 3-phenylquinoxalin-2(1H)-one . Similarly, the synthesis of 2-phenyl-2-sulfanyl tertiary amines was performed using sulfanylmethyllithiums generated from benzylsulfanes . These methods could potentially be adapted for the synthesis of 2-Methyl-2-(Phenylsulfanyl)Propanal.

Molecular Structure Analysis

The molecular structure of compounds containing phenylsulfanyl groups can be elucidated using spectroscopic techniques such as FT-IR, FT-Raman, and NMR . These techniques provide information on the vibrational and electronic properties of the molecules. For example, vibrational spectral analysis was used to study the structure of a pyrimidine derivative with a phenylsulfanyl group . The equilibrium geometry and vibrational wave numbers were computed using density functional theory (DFT) methods . Such analyses are crucial for understanding the molecular structure of 2-Methyl-2-(Phenylsulfanyl)Propanal.

Chemical Reactions Analysis

Phenylsulfanyl-containing compounds participate in various chemical reactions. For example, aryl radicals can react with phenylsulfanyl groups through radical cascade reactions, leading to the formation of new classes of compounds . Additionally, the condensation of aldehydes with phenylsulfanyl groups can be catalyzed by heterogeneous catalysts, offering environmentally friendly synthetic routes . These reactions highlight the reactivity of the phenylsulfanyl moiety, which would be relevant for the chemical reactions analysis of 2-Methyl-2-(Phenylsulfanyl)Propanal.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylsulfanyl compounds can be predicted using computational methods such as DFT. For instance, the non-linear optical behavior and molecular electrostatic potential (MEP) of such compounds have been theoretically predicted . The MEP analysis indicates the regions of the molecule that are prone to nucleophilic and electrophilic attacks . Additionally, molecular docking studies can suggest potential biological activities, as seen in the case of a quinazolinone derivative with antibacterial properties . These studies provide a foundation for understanding the physical and chemical properties of 2-Methyl-2-(Phenylsulfanyl)Propanal.

科学研究应用

食品中的风味化合物

2-甲基-2-(苯硫基)丙醛虽然没有直接提及,但其结构与支链醛类化合物(如 2-甲基丙醛)有关,后者在食品工业中作为发酵和非发酵产品中的风味化合物而具有重要意义。从氨基酸中产生这些化合物的生成和降解途径已得到广泛综述,突出了它们在食品风味中的重要性,以及控制其形成以实现食品中理想风味特征的潜力 (Smit, Engels, & Smit, 2009)。

药物递送系统

在制药领域,与 2-甲基-2-(苯硫基)丙醛结构相关的材料已被探索其在药物递送系统中的潜力。例如,已经开发了逐层 (LbL) 薄膜和微胶囊用于 pH 和糖敏感药物递送,靶向人体内的特定部位,如胃肠道、肿瘤细胞和炎症组织。这种方法提供了一种给药的策略性方法,提高了治疗的有效性和特异性 (Sato, Yoshida, Takahashi, & Anzai, 2011)。

有机合成

2-甲基-2-(苯硫基)丙醛相关的化合物 2-甲基-2-甲酰基苯甲酸酯由于其一系列药理活性(包括抗真菌、降压、抗癌、抗溃疡、抗精神病和抗病毒特性)而作为生物活性前体在各种化合物的合成中发挥作用。它在有机合成中的多功能性突出了 2-甲基-2-(苯硫基)丙醛和类似化合物作为重要结构和前体在开发新的生物活性分子中的潜力 (Farooq & Ngaini, 2019)。

安全和危害

The safety and hazards associated with a chemical compound relate to its toxicity, flammability, and environmental impact. Information on safety and hazards is usually available in the compound’s Material Safety Data Sheet (MSDS).

未来方向

Future directions in the study of a chemical compound might involve exploring new synthesis methods, investigating its potential uses, or studying its behavior under different conditions.

属性

IUPAC Name |

2-methyl-2-phenylsulfanylpropanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJAXFYFRGJCCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)SC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377672 |

Source

|

| Record name | 2-Methyl-2-(Phenylsulfanyl)Propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(Phenylsulfanyl)Propanal | |

CAS RN |

63996-66-7 |

Source

|

| Record name | 2-Methyl-2-(Phenylsulfanyl)Propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

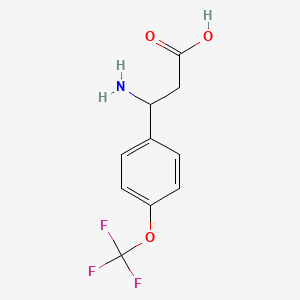

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)

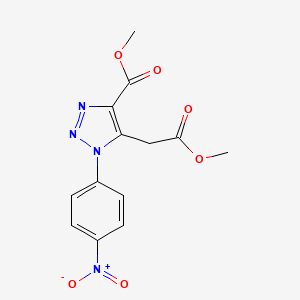

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)